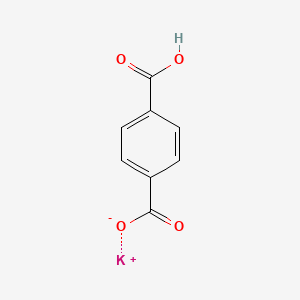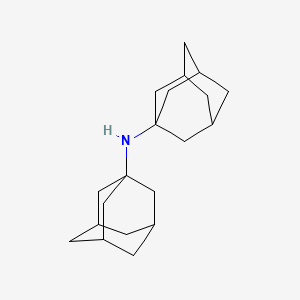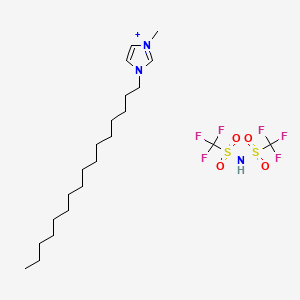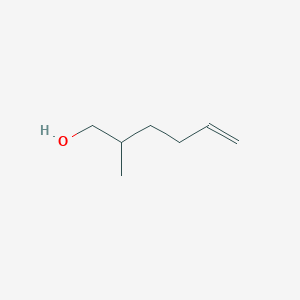
1,4-Benzenedicarboxylic acid, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, monopotassium salt, also known as potassium hydrogen terephthalate, is a chemical compound with the molecular formula C8H5KO4. It is a monopotassium salt of terephthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, monopotassium salt can be synthesized through the neutralization of terephthalic acid with potassium hydroxide. The reaction typically involves dissolving terephthalic acid in water and gradually adding potassium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the monopotassium salt in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced as an intermediate in the manufacture of polyesters and other polymers.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxylic acid, monopotassium salt undergoes various chemical reactions, including:
Neutralization: Reacts with strong acids to form terephthalic acid.
Esterification: Reacts with alcohols in the presence of acid catalysts to form terephthalate esters.
Hydrolysis: Undergoes hydrolysis in the presence of water to revert to terephthalic acid and potassium hydroxide.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Alcohols: Methanol, ethanol.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products Formed
Terephthalic acid: Formed through neutralization or hydrolysis.
Terephthalate esters: Formed through esterification with alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, monopotassium salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of polyesters and other polymers.
Biology: Employed in buffer solutions for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fibers and films.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxylic acid, monopotassium salt primarily involves its ability to act as a buffering agent. In aqueous solutions, it can maintain a stable pH by neutralizing acids and bases. This property is particularly useful in biochemical and industrial processes where pH control is crucial.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenedicarboxylic acid, monopotassium salt is unique among its isomers due to its specific chemical structure and properties. Similar compounds include:
Phthalic acid (1,2-Benzenedicarboxylic acid): Used in the production of plasticizers and dyes.
Isophthalic acid (1,3-Benzenedicarboxylic acid): Employed in the manufacture of resins and coatings.
Terephthalic acid (1,4-Benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) and other polyesters.
Each of these compounds has distinct applications and properties, making this compound a valuable chemical in its own right.
Eigenschaften
Molekularformel |
C8H5KO4 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
potassium;4-carboxybenzoate |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BPWIVQHIJYRBSR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)



![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)



